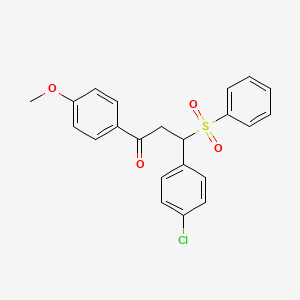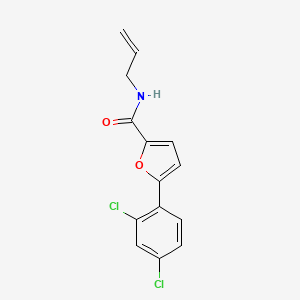
2,3-dihydro-1H-inden-5-yl(4-methoxy-2,5-dimethylbenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydro-1H-inden-5-yl(4-methoxy-2,5-dimethylbenzyl)amine is a compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is commonly referred to as DIMBA and has been synthesized using various methods. DIMBA has been studied extensively for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
作用机制
The exact mechanism of action of DIMBA is not fully understood. However, it has been proposed that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that DIMBA may work by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that DIMBA has a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DIMBA has also been found to have antimicrobial properties, making it effective against a wide range of bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of using DIMBA in lab experiments is its potential as a new drug candidate. It has been shown to be effective against a range of diseases, making it a promising candidate for further development. Additionally, it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using DIMBA in lab experiments is its relatively low yield. The yield of the product is typically around 60-70%, which can be a limiting factor in large-scale production.
未来方向
There are several future directions for research on DIMBA. One potential direction is the development of new drugs based on the chemical structure of DIMBA. By modifying the structure of DIMBA, it may be possible to develop new drugs that are even more effective against cancer and other diseases. Another potential direction is the study of the mechanism of action of DIMBA. By understanding how DIMBA works at the molecular level, it may be possible to develop more targeted and effective treatments for cancer and other diseases. Finally, further research is needed to explore the potential applications of DIMBA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成方法
There are various methods for synthesizing DIMBA, but the most common method involves the reaction of 2,3-dihydro-1H-indene with 4-methoxy-2,5-dimethylbenzylamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. The yield of the product is typically around 60-70%.
科学研究应用
DIMBA has been found to have potential applications in the field of medicinal chemistry. It has been studied extensively for its ability to inhibit the growth of cancer cells. In particular, it has been shown to be effective against breast cancer, lung cancer, and prostate cancer. DIMBA has also been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-13-10-19(21-3)14(2)9-17(13)12-20-18-8-7-15-5-4-6-16(15)11-18/h7-11,20H,4-6,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQWCHQTBDLKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CNC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxy-2,5-dimethylphenyl)methyl]-2,3-dihydro-1H-inden-5-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-cyclohexyl-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5113968.png)

![2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5113982.png)

![16,18-dioxo-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5113990.png)
![3-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5113999.png)

![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5114019.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5114020.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-5-nitrophenyl]-3,4-difluorobenzamide](/img/structure/B5114028.png)
![N~1~-(3-chlorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5114030.png)

![8-[(2-oxo-1-pyrrolidinyl)acetyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B5114063.png)
![1-(4-chlorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5114069.png)